1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine-based analogues, which are similar to the compound , has been reported . These analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . The synthesis involved the use of a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .
Scientific Research Applications
Antimicrobial Applications
Researchers have synthesized novel pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moieties, showing antimicrobial activities exceeding that of reference drugs. These studies highlight the compound's effectiveness against bacteria and fungi, with derivatives containing one sulfone group being more effective than those with two sulfone groups (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Anticancer and Enzyme Inhibition
Compounds containing the phenylsulfonyl group have been synthesized and evaluated for their inhibition properties against human erythrocyte carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase enzymes. These heterocyclic compounds demonstrated potent inhibition profiles, contributing to potential treatments for conditions like glaucoma, Alzheimer's disease, and diabetes (I. Gülçin, B. Trofimov, et al., 2020).
Synthetic Dyes and Chromophores
Novel heterocyclic chalcone dyes containing thieno[2,3-d]pyrimidine-based chromophores have been developed, applied to polyester fibers to create hues ranging from greenish-yellow to orange. These compounds offer insights into the spectral characteristics, substituent effects, and fastness properties of the dyes, contributing to advancements in material science and textile engineering (Yuh-Wen Ho, W. Yao, 2013).
Antimicrobial and Docking Studies
Bicyclic derivatives have been synthesized and evaluated for their antimicrobial activities, with docking studies against protein DNA gyrase providing insights into their potential as broad-spectrum antibacterial agents. Such studies underscore the importance of molecular design in developing new antimicrobial compounds (U. K. Bhadraiah, S. Ningaiah, et al., 2020).
Inhibition of Blood Platelet Aggregation
Research has identified compounds that inhibit ADP-induced aggregation of blood platelets, showcasing the potential of these molecules in preventing thrombotic events. Although some compounds demonstrated an unfavorable therapeutic ratio, the findings offer a basis for further optimization and development of safer antiplatelet agents (J. M. Grisar, G. P. Claxton, et al., 1976).
Mechanism of Action
Target of Action
The compound, 1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone, exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism.
Mode of Action
The compound interacts with its targets (Akt kinase, Rsk kinase, and S6K kinase) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the kinases’ normal function, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of Akt kinase, Rsk kinase, and S6K kinase affects several biochemical pathways. For instance, the Akt pathway, which is involved in cell survival and growth, is disrupted. Similarly, the Rsk and S6K pathways, which play roles in protein synthesis and cell proliferation, are also affected .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, which could be beneficial in the treatment of diseases associated with overactive or dysregulated kinase activity, such as cancer . In addition, the compound has been shown to have in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Properties
IUPAC Name |
1-[3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-10(18)11-3-2-4-13(5-11)21(19,20)17-7-12-6-15-9-16-14(12)8-17/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRKFLFJQNUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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